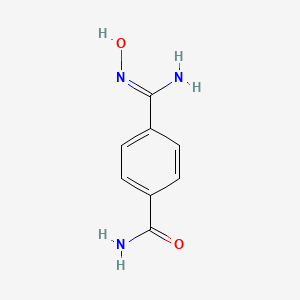

4-(N'-Hydroxycarbamimidoyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(N’-Hydroxycarbamimidoyl)benzamide is a versatile small molecule scaffold that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a hydroxycarbamimidoyl group.

準備方法

The synthesis of 4-(N’-Hydroxycarbamimidoyl)benzamide can be achieved through various synthetic routes. One notable method involves the nitrilase-catalyzed hydration of substituted terephthalonitriles in an aqueous medium to afford (ammonium) 4-cyanobenzoic acids . This process is followed by further chemical modifications to introduce the hydroxycarbamimidoyl group. Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.

化学反応の分析

4-(N’-Hydroxycarbamimidoyl)benzamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.

Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of 4-(N'-Hydroxycarbamimidoyl)benzamide is in the development of anticancer agents. Research has shown that compounds with similar structures can inhibit the HER2 signaling pathway, which is crucial in many breast cancers. The design of peptidomimetics targeting HER2 has demonstrated potential in blocking cell proliferation and inducing cytotoxicity in HER2-overexpressing cancer cells .

HDAC Inhibition

Another significant application is its role as a hydroxamate-based inhibitor of histone deacetylases (HDACs). HDAC inhibitors are vital in cancer therapy as they can alter gene expression and induce cell cycle arrest and apoptosis in tumor cells. The structural modification of benzamide derivatives, including this compound, has been explored for enhanced HDAC inhibitory activity against resistant strains of Plasmodium falciparum, the malaria-causing parasite .

Agricultural Science

Pesticidal Properties

Recent studies have indicated that benzamides substituted with various functional groups, including this compound, exhibit significant insecticidal and fungicidal activities. These compounds were synthesized and tested for their effectiveness against mosquito larvae and various fungal pathogens. For instance, a series of benzamides showed promising larvicidal activity at concentrations as low as 1 mg/L .

Biochemical Research

Protease Inhibition

The compound has also been studied for its ability to inhibit proteases, which are enzymes that play critical roles in various biological processes including protein degradation and cell signaling. The synthesis of derivatives like this compound has been linked to enhanced inhibitory activity against specific proteases such as endothiapepsin, highlighting its potential as a lead compound in drug design .

Table 1: Biological Activities of this compound Derivatives

Case Study 1: Anticancer Peptidomimetics

In a study focused on designing small molecules to inhibit HER2-mediated signaling, researchers synthesized peptidomimetics based on the structure of this compound. These compounds were evaluated for their ability to block HER2 dimerization, leading to reduced phosphorylation and subsequent tumor growth inhibition. The results indicated significant promise for future clinical applications in targeted cancer therapies .

Case Study 2: Pesticidal Efficacy

A series of benzamides including derivatives of this compound were tested for their insecticidal properties against mosquito larvae. The findings revealed that certain modifications led to enhanced efficacy, making them suitable candidates for further development as environmentally friendly pesticides .

作用機序

The mechanism of action of 4-(N’-Hydroxycarbamimidoyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity. This modulation can lead to various biological effects, such as enzyme inhibition or activation, which are crucial for its therapeutic applications.

類似化合物との比較

4-(N’-Hydroxycarbamimidoyl)benzamide can be compared with other similar compounds, such as:

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: This compound is a potent histone deacetylase inhibitor with significant antiproliferative activity against cancer cell lines.

4-(N’-Hydroxycarbamimidoyl)benzoic acid: Another related compound with similar structural features but different functional groups.

The uniqueness of 4-(N’-Hydroxycarbamimidoyl)benzamide lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

生物活性

4-(N'-Hydroxycarbamimidoyl)benzamide, also known as this compound, is a chemical compound with significant potential in various biological applications. Its structure includes a hydroxycarbamimidoyl group attached to a benzamide framework, which contributes to its diverse biological activities, including enzyme inhibition and potential therapeutic effects.

- Molecular Formula : C8H9N3O2

- Molecular Weight : 179.18 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This modulation can lead to various biological effects, such as enzyme inhibition or activation, which are crucial for its therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes. For instance, it has been studied as a potential inhibitor of acetylcholinesterase (AChE), which is relevant for the treatment of neurodegenerative diseases like Alzheimer's. Molecular docking studies have shown that this compound can bind effectively to AChE, suggesting its potential as an anti-Alzheimer's agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including multi-drug resistant Staphylococcus aureus. The mechanism involves alterations in cell morphology and viability upon exposure to the compound, indicating its potential as a therapeutic agent against bacterial infections .

Anticancer Potential

In cancer research, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies reported a significant reduction in cell viability and induction of apoptosis in treated cells, particularly in breast cancer models (MCF-7). These findings suggest that the compound may act through mechanisms that disrupt cell cycle progression and enhance apoptotic pathways .

Study on Acetylcholinesterase Inhibition

A study conducted using molecular docking techniques identified this compound as a promising lead compound for AChE inhibition. The binding affinity was compared with existing inhibitors, revealing competitive binding profiles that suggest its potential utility in Alzheimer's disease treatment .

Antimicrobial Efficacy Against Staphylococcus aureus

In a detailed investigation of antimicrobial activity, this compound was tested against various strains of Staphylococcus aureus. Results indicated significant bactericidal activity at concentrations lower than those required for many conventional antibiotics, highlighting its potential role in addressing antibiotic resistance .

Research Findings Summary Table

| Activity | Target | Findings |

|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Effective binding; potential anti-Alzheimer agent |

| Antimicrobial | Staphylococcus aureus | Significant bactericidal activity; low resistance |

| Anticancer | MCF-7 breast cancer cells | Induced apoptosis; reduced cell viability |

特性

CAS番号 |

1094300-17-0 |

|---|---|

分子式 |

C8H9N3O2 |

分子量 |

179.18 g/mol |

IUPAC名 |

4-[(E)-N'-hydroxycarbamimidoyl]benzamide |

InChI |

InChI=1S/C8H9N3O2/c9-7(11-13)5-1-3-6(4-2-5)8(10)12/h1-4,13H,(H2,9,11)(H2,10,12) |

InChIキー |

AZTOWTOBHDLODP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)N)C(=O)N |

異性体SMILES |

C1=CC(=CC=C1/C(=N\O)/N)C(=O)N |

正規SMILES |

C1=CC(=CC=C1C(=NO)N)C(=O)N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。